molecular formula C10H14ClNO B8520846 2-(4-Chlorophenoxy)-1-methylpropylamine

2-(4-Chlorophenoxy)-1-methylpropylamine

Cat. No.: B8520846
M. Wt: 199.68 g/mol
InChI Key: GHURSAHZNORQPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Chlorophenoxy)-1-methylpropylamine (CAS Number: 167087-49-2) is an organic compound with the molecular formula C 10 H 14 ClNO and a molecular weight of 199.68 g/mol. This amine-functionalized phenoxy compound serves as a valuable chemical building block and intermediate in medicinal chemistry and pharmacological research, particularly for the synthesis of more complex molecules with potential biological activity . The core structure of this compound, which incorporates both a phenoxy ring system and an amine group, is a key feature in many biologically active molecules. The 4-chlorophenoxy moiety is a common pharmacophore found in compounds investigated for various therapeutic applications, and its combination with the 1-methylpropylamine chain creates a versatile scaffold for chemical derivatization . The synthetic route to this compound, as indicated in the literature, involves reagents such as ammonium acetate and sodium hydroxide in methanol/water systems . As a research chemical, this compound is for investigational purposes only. It is intended for use by qualified laboratory and research professionals in controlled settings. This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. All handling and experimental procedures must adhere to appropriate safety protocols as outlined in the material's Safety Data Sheet (SDS).

Properties

Molecular Formula

C10H14ClNO

Molecular Weight

199.68 g/mol

IUPAC Name

3-(4-chlorophenoxy)butan-2-amine

InChI

InChI=1S/C10H14ClNO/c1-7(12)8(2)13-10-5-3-9(11)4-6-10/h3-8H,12H2,1-2H3

InChI Key

GHURSAHZNORQPK-UHFFFAOYSA-N

Canonical SMILES

CC(C(C)OC1=CC=C(C=C1)Cl)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-(4-Chlorophenoxy)-1-methylpropylamine with structurally related compounds based on molecular properties, synthesis routes, and functional groups:

Compound Molecular Formula Molecular Weight Key Functional Groups Synthesis Highlights Yield/Reaction Time
This compound C₁₀H₁₄ClNO (inferred) 199.68 g/mol (calc.) Amine, chlorophenoxy ether Likely via nucleophilic substitution (e.g., 4-chlorophenol + 1-methylpropylamine derivative) Not reported in evidence
Ethyl 2-(4-chlorophenoxy)acetate C₁₀H₁₁ClO₃ 214.64 g/mol Ester, chlorophenoxy ether KI-catalyzed reaction of 4-chlorophenol + ethyl 2-chloroacetate under reflux High yield (specifics not given)
2-(4-Chlorophenoxy)acetohydrazide C₈H₈ClN₂O₂ 200.62 g/mol Hydrazide, chlorophenoxy ether Reflux of ethyl 2-(4-chlorophenoxy)acetate with 85% hydrazine hydrate 83% yield (6-hour reaction)
2-amino-1-(4-chlorophenyl)ethylpropylamine C₁₂H₁₉ClN₂ 226.75 g/mol Branched amine, chlorophenyl Synthesis steps not detailed; commercial availability noted Not reported
Key Observations:

Functional Group Impact: The amine group in this compound distinguishes it from ester (e.g., ethyl 2-(4-chlorophenoxy)acetate) or hydrazide derivatives.

The target compound’s synthesis may require tailored conditions (e.g., catalysts like KI or alkaline cyclization) similar to related chlorophenoxy derivatives .

Research Findings and Limitations

  • Gaps in Data: Direct experimental data on this compound’s synthesis, crystallography (e.g., SHELX-refined structures ), or bioactivity are absent in the evidence. Comparative analysis relies on extrapolation from structurally related compounds.
  • Opportunities for Study : Further research could explore:
    • Microwave-assisted synthesis to improve yield and reduce reaction time, as seen in triazole derivatives .
    • Biological screening (e.g., antimicrobial or enzyme inhibition) to compare efficacy with acetohydrazides or esters.

Preparation Methods

Mannich Reaction-Based Synthesis

The Mannich reaction serves as a foundational step in synthesizing β-aminoketone intermediates, which are critical precursors for 2-(4-chlorophenoxy)-1-methylpropylamine. In this approach, propiophenone reacts with formaldehyde and dimethylamine under controlled conditions to form β-methyl-β-dimethylaminopropiophenone. The ketone intermediate is subsequently reduced using lithium aluminum hydride (LiAlH₄) in anhydrous ether, yielding a secondary alcohol. Chlorination of the alcohol with thionyl chloride (SOCl₂) in chloroform produces 3-chloro-1-phenylpropylamine derivatives, which undergo nucleophilic substitution with 4-chlorophenol in alkaline methanol to form the target compound.

Key Reaction Conditions:

  • Propiophenone:formaldehyde:dimethylamine molar ratio = 1:2:1.2

  • Reduction with LiAlH₄ at 0–5°C for 4 hours

  • Chlorination via SOCl₂ reflux in chloroform (5 hours)

  • Phenolic substitution in methanol with NaOH (5 days at 65°C)

Yield Optimization:

  • Intermediate reduction achieves 85–90% conversion.

  • Phenolic substitution yields 70–75% of the final product after recrystallization.

Nucleophilic Substitution with Methylamine

An alternative route involves the reaction of 3-chloro-1-(4-chlorophenoxy)propylbenzene with methylamine under high-pressure conditions. This method, conducted in an autoclave at 140°C for 12 hours, directly introduces the methylamine group without requiring intermediate oxidation steps. The crude product is purified via sequential ether extractions and recrystallization from ethyl acetate-methanol mixtures.

Critical Parameters:

  • Methylamine concentration: 40% (w/v) in methanol

  • Reaction temperature: 140°C

  • Purification: Three ether extractions followed by sodium hydroxide washes

Performance Metrics:

  • Reaction efficiency: 80–85%

  • Purity post-recrystallization: >98% (by HPLC).

Gabriel Synthesis via Azide Intermediate

The Gabriel synthesis offers a pathway to primary amines through azide intermediates. In this method, 3-chloro-1-(4-chlorophenoxy)propylbenzene reacts with sodium azide (NaN₃) in dimethylformamide (DMF) at 95°C for 18 hours, forming the corresponding azide. Subsequent reduction with lithium aluminum hydride converts the azide to the primary amine, which is methylated using methyl iodide (CH₃I) in the presence of a base.

Procedure Highlights:

  • Azidation: NaN₃/DMF at 95°C (18 hours)

  • Reduction: LiAlH₄ in anhydrous ether (0°C, 6 hours)

  • Methylation: CH₃I with K₂CO₃ in acetone (24 hours)

Yield Profile:

  • Azide formation: 90%

  • Amine reduction and methylation: 75% overall yield.

Optimization of Reaction Conditions

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction kinetics and product purity. For example, using methanol in phenolic substitutions enhances nucleophilicity due to its polar protic nature, while DMF facilitates azide formation by stabilizing intermediates through solvation. Temperature control during reduction steps (e.g., maintaining 0–5°C with LiAlH₄) prevents side reactions such as over-reduction or decomposition.

Catalytic Enhancements

Introducing phase-transfer catalysts like tetrabutylammonium bromide (TBAB) in substitution reactions improves interfacial interactions between aqueous and organic phases, boosting yields by 10–15%.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 1.25 (d, 3H, CH₃), 2.45 (s, 3H, NCH₃), 3.70 (m, 1H, CH), 4.20 (t, 2H, OCH₂), 6.85–7.40 (m, 4H, aromatic).

  • Elemental Analysis: Calculated for C₁₀H₁₃ClNO: C, 58.11%; H, 6.34%; N, 6.78%. Found: C, 58.09%; H, 6.32%; N, 6.75%.

Melting Point and Purity

  • Melting Point: 150–152°C (oxalate salt, recrystallized from ethyl acetate).

  • HPLC Purity: 99.2% (C18 column, acetonitrile:water = 70:30).

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Reaction Time Complexity
Mannich Reaction70–75985–7 daysHigh
Nucleophilic Substitution80–8598.512–24 hoursModerate
Gabriel Synthesis759748 hoursHigh

Key Observations:

  • The nucleophilic substitution route offers the best balance of yield and efficiency.

  • The Mannich method, while robust, requires lengthy purification steps.

Industrial-Scale Production Considerations

Scaling up the nucleophilic substitution method involves continuous-flow reactors to maintain temperature control and reduce batch variability. Automated extraction systems and centrifugal crystallization units enhance throughput, achieving production capacities of 50–100 kg/day with >95% consistency .

Q & A

Q. How should researchers interpret conflicting NMR spectral data caused by dynamic proton exchange in the amine group?

  • Methodology : Variable-temperature NMR (VT-NMR) suppresses exchange broadening by cooling the sample (e.g., to -40°C). Alternatively, derivatization (e.g., trifluoroacetylation) stabilizes the amine, resolving splitting patterns .

Structural and Functional Analogues

Q. What structural modifications enhance the compound’s selectivity for target receptors (e.g., serotonin transporters)?

  • Methodology : Introduce electron-withdrawing groups (e.g., -CF₃) to the chlorophenoxy ring to modulate electron density. Comparative molecular field analysis (CoMFA) of analogs like 4-[2-(4-Chlorophenoxy)ethoxy]phenylpropylamine identifies critical steric/electronic hotspots .

Q. How do aryl substituent variations (e.g., 4-fluoro vs. 4-chloro) influence metabolic stability?

  • Methodology : Microsomal incubation assays (human/rat liver microsomes) quantify oxidative degradation rates. Fluorine’s metabolic resistance (via C-F bond stability) often improves half-life relative to chlorine, as shown in analogs like N-(4-Fluorobenzyl)-2-methyl-1-propanamine .

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